Sodium 2,4-difluorobenzoate
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Overview
Description
Sodium 2,4-difluorobenzoate is an organic compound with the molecular formula C₇H₃F₂NaO₂. It is a sodium salt derivative of 2,4-difluorobenzoic acid. This compound is part of the fluorobenzoic acid series and is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4-difluorobenzoate can be synthesized through the neutralization of 2,4-difluorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-difluorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Sodium 2,4-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research has explored its potential use in developing pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of sodium 2,4-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparison with Similar Compounds
- Sodium 2-fluorobenzoate
- Sodium 4-fluorobenzoate
- Sodium 2,6-difluorobenzoate
Comparison: Sodium 2,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to sodium 2-fluorobenzoate and sodium 4-fluorobenzoate, the difluorinated compound exhibits different reactivity patterns and binding affinities. Sodium 2,6-difluorobenzoate, while also difluorinated, has a different spatial arrangement of fluorine atoms, leading to distinct chemical and biological properties .
Properties
CAS No. |
1765-08-8 |
---|---|
Molecular Formula |
C7H4F2NaO2 |
Molecular Weight |
181.09 g/mol |
IUPAC Name |
sodium;2,4-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |
InChI Key |
BSDPAIKVXNJPNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)O.[Na] |
Key on ui other cas no. |
1765-08-8 83198-07-6 |
Synonyms |
2,4-Difluorobenzoic acid sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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